3-{[4-Ethyl-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-{[4-Ethyl-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring, a bicyclic oxabicycloheptane system, and various functional groups
Properties
IUPAC Name |
3-[(4-ethyl-5-methyl-3-propoxycarbonylthiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S/c1-4-8-25-19(24)13-10(5-2)9(3)27-17(13)20-16(21)14-11-6-7-12(26-11)15(14)18(22)23/h11-12,14-15H,4-8H2,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNVEVOHPONZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1CC)C)NC(=O)C2C3CCC(C2C(=O)O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-Ethyl-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the propoxycarbonyl group, and the construction of the oxabicycloheptane system. Each step requires specific reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{[4-Ethyl-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-{[4-Ethyl-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological molecules can provide insights into various biochemical pathways.
Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs. Its unique structure may offer advantages in terms of selectivity and potency.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[4-Ethyl-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can provide insights into the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar ester functional group.
Cetylpyridinium chloride and domiphen bromide: These compounds have structural similarities and are used in antimicrobial applications.
Uniqueness
3-{[4-Ethyl-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is unique due to its combination of a thiophene ring and an oxabicycloheptane system This unique structure imparts specific chemical and biological properties that differentiate it from other compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
